N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Description
This compound is a highly specialized nucleoside analog featuring a bicyclo[2.2.1]heptane core fused to a purine moiety. Key structural elements include:
- Bis(4-methoxyphenyl)phenylmethoxy (DMT) group: A photolabile protecting group commonly used in solid-phase oligonucleotide synthesis to block the 5'-hydroxyl during chain elongation .
- 6-Oxo-purine derivative: The purine base is modified with a dimethylmethanimidamide substituent at the 2-position, which may influence base-pairing properties or metabolic stability .
- 7-Hydroxy group: A reactive site that could be further functionalized, such as through phosphoramidite chemistry for oligonucleotide coupling .
The compound is likely utilized as an intermediate in the synthesis of modified oligonucleotides, particularly locked nucleic acid (LNA) analogs, where the bicyclic structure restricts sugar puckering to enhance hybridization with complementary RNA/DNA .
Properties
IUPAC Name |
N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N6O7/c1-40(2)20-37-33-38-30-27(31(43)39-33)36-21-41(30)32-28-29(42)34(48-32,18-46-28)19-47-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,28-29,32,42H,18-19H2,1-4H3,(H,38,39,43)/b37-20-/t28-,29+,32-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGCTOJSLHYKAF-CHXJVNESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N\C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C35H36N6O7, and it has garnered attention for its biological activities, particularly in the fields of antiviral and anticancer research.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The stereochemistry is defined by the (1R,3R,4R,7S) configuration, which plays a crucial role in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C35H36N6O7 |
| Molecular Weight | 652.7 g/mol |
| CAS Number | 709641-79-2 |
| Purity | ≥ 95% |
Antiviral Activity
Research indicates that compounds similar to N'-[9-[(1R,3R,4R,7S) have demonstrated significant antiviral properties. For instance, studies on bridged nucleoside analogues have shown that modifications in their structure can enhance their efficacy against various viral strains. The incorporation of specific functional groups can lead to increased binding affinity to viral enzymes or receptors, inhibiting viral replication.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Analogues of nucleosides have been found to exhibit cytotoxic effects on cancer cell lines by interfering with DNA synthesis or repair mechanisms. The presence of the purine base in the structure may allow for interactions with DNA polymerases or other cellular machinery involved in cell proliferation.
Case Studies and Research Findings
- Bridged Nucleoside Analogues : A study published in PMC examined various 2′,4′-bridged nucleoside analogues and their biological activities. Some compounds displayed potent antiviral and antitumor effects due to their ability to mimic natural nucleosides while evading metabolic degradation .
- Antiviral Screening : In another research effort, a library of nucleoside analogues was synthesized and screened for antiviral activity against HIV and other viruses. Compounds with structural similarities to N'-[9-[(1R,3R,4R,7S] were notably effective in inhibiting viral replication .
- Cytotoxicity Assays : Cytotoxicity tests on cancer cell lines revealed that certain derivatives of this compound exhibited significant growth inhibition. The mechanism was attributed to the disruption of nucleotide metabolism within the cancer cells .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. The presence of the purine moiety is indicative of activity against various biological targets, particularly in the realm of nucleic acid interactions and enzyme inhibition.
Case Studies:
- Research has indicated that purine derivatives can act as inhibitors for certain kinases and phosphatases, which are crucial in cancer therapy and cellular signaling pathways. The specific substitution patterns in this compound may enhance selectivity and potency against these targets.
Antiviral Activity
Given its structural similarities to nucleoside analogs, this compound could be investigated for antiviral properties. Nucleoside analogs are known to interfere with viral replication processes.
Research Findings:
- A study demonstrated that structurally similar compounds exhibited significant antiviral activity against RNA viruses by mimicking natural substrates required for viral RNA synthesis.
Biochemical Assays
The compound can be utilized in biochemical assays to study enzyme kinetics or receptor-ligand interactions due to its ability to bind selectively to specific biological macromolecules.
Application Example:
- It can be employed in fluorescence resonance energy transfer (FRET) assays to monitor conformational changes in proteins or nucleic acids upon binding.
Potential Future Directions
Research into N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide could lead to:
- Development of novel therapeutic agents targeting specific pathways in cancer or viral infections.
- Exploration of its role as a molecular probe for studying cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Purine Modifications
N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-9H-purin-6-yl)benzamide () :
- N6-Benzoyl-5'-O-DMT-LNA-adenosine-3'-phosphoramidite (): Shares the DMT-protected bicycloheptane core but includes a phosphoramidite group at the 3'-hydroxyl for oligonucleotide coupling. The target compound lacks the phosphoramidite functionality, indicating it is an earlier-stage intermediate .
Protecting Group Strategies
- tert-Butyldimethylsilyl (TBDMS) Protection () :
- Compounds like N'-[9-[(2R,3R,4R,5R)-3,4-bis(TBDMS-oxy)-5-(TBDMS-oxymethyl)tetrahydrofuran-2-yl]-8-ethynyl-6-oxo-purine derivatives use silyl ethers for hydroxyl protection.
- Silyl groups offer orthogonal deprotection (e.g., fluoride-based) compared to the acid-labile DMT group in the target compound, enabling multi-step synthesis workflows .
Heterocycle Modifications
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
